molecular formula C17H15N3O B3407467 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one CAS No. 66152-35-0

6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one

Cat. No. B3407467
CAS RN: 66152-35-0
M. Wt: 277.32 g/mol
InChI Key: UNFWAGHPHVQTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one, also known as AMDP, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. AMDP is a pyridazine derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one in lab experiments is that it is relatively easy to synthesize and has a high yield. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one is also stable under normal laboratory conditions. However, one limitation of using 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one. One area of research could focus on further elucidating its mechanism of action. Another area of research could involve the development of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one derivatives with improved potency and selectivity. Additionally, there is potential for the development of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-amino-3-methyl-1,5-diphenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-16(21)15(13-8-4-2-5-9-13)17(18)20(19-12)14-10-6-3-7-11-14/h2-11H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWAGHPHVQTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C(C1=O)C2=CC=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496176
Record name 6-Amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one

CAS RN

66152-35-0
Record name 6-Amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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